(2R)-1-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid
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Overview
Description
(2R)-1-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid is a chiral compound often used in organic synthesis and pharmaceutical research. It features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is significant due to its role as an intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available pyrrolidine-2-carboxylic acid.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures (0-5°C) to prevent side reactions.
Purification: The product is purified by recrystallization or column chromatography to obtain (2R)-1-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid in high purity.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up using similar reaction conditions but with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected amino group.
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane.
Coupling Reactions: It can participate in peptide coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling: EDCI and HOBt in an organic solvent like DMF (dimethylformamide).
Major Products
Deprotected Amino Acid: Removal of the Boc group yields the free amino acid.
Peptide Derivatives: Coupling reactions produce dipeptides or more complex peptide structures.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of complex organic molecules.
Chiral Auxiliary: Employed in asymmetric synthesis to induce chirality in target molecules.
Biology
Peptide Synthesis: Integral in the synthesis of peptides and peptidomimetics, which are crucial in studying protein functions and interactions.
Medicine
Drug Development: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular diseases.
Industry
Material Science: Utilized in the development of novel materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The compound itself does not have a direct mechanism of action as it is primarily used as an intermediate. its derivatives can interact with various molecular targets, including enzymes and receptors, depending on the final structure of the synthesized compound.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid: The enantiomer of the compound , differing in the spatial arrangement around the chiral center.
N-Boc-pyrrolidine: Lacks the carboxylic acid group, used in different synthetic applications.
Proline Derivatives: Compounds like N-Boc-proline, which share structural similarities but have different functional groups and applications.
Uniqueness
(2R)-1-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid is unique due to its specific chiral configuration and the presence of both a Boc-protected amino group and a carboxylic acid group, making it versatile for various synthetic applications.
This compound’s versatility and importance in synthetic chemistry and pharmaceutical research make it a valuable tool for scientists and researchers in multiple fields.
Properties
CAS No. |
214262-81-4 |
---|---|
Molecular Formula |
C10H18N2O4 |
Molecular Weight |
230.3 |
Purity |
95 |
Origin of Product |
United States |
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